3-Amino-2-methyl-1-(1,2-thiazol-5-yl)propan-1-one
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Overview
Description
3-Amino-2-methyl-1-(1,2-thiazol-5-yl)propan-1-one is a heterocyclic compound containing a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-methyl-1-(1,2-thiazol-5-yl)propan-1-one typically involves multi-step reactions. One common method includes the reaction of 2-methyl-1-(1,2-thiazol-5-yl)propan-1-one with ammonia or an amine under controlled conditions . The reaction conditions often require specific temperatures and solvents to ensure the desired product’s yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-methyl-1-(1,2-thiazol-5-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, especially at the C-2 position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
3-Amino-2-methyl-1-(1,2-thiazol-5-yl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new drugs, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 3-Amino-2-methyl-1-(1,2-thiazol-5-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in various biochemical reactions, potentially inhibiting enzymes or blocking receptors. This can lead to the modulation of biological pathways, resulting in its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
3-Amino-2-methyl-1-(1,2-thiazol-5-yl)propan-1-one is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C7H10N2OS |
---|---|
Molecular Weight |
170.23 g/mol |
IUPAC Name |
3-amino-2-methyl-1-(1,2-thiazol-5-yl)propan-1-one |
InChI |
InChI=1S/C7H10N2OS/c1-5(4-8)7(10)6-2-3-9-11-6/h2-3,5H,4,8H2,1H3 |
InChI Key |
IXJOHSGKFPMPHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C(=O)C1=CC=NS1 |
Origin of Product |
United States |
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